1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3/b8-6+ |
InChI Key |
RTHJCENCGDYCIY-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out under basic conditions using a primary alkyl halide or methyl halide to avoid elimination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general principles of ether synthesis, such as the Williamson Ether Synthesis, can be applied on a larger scale. This involves the use of appropriate reaction vessels and conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving nitro and ether functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(1E)-2-nitro-1-propenyl]phenyl ether involves its interaction with molecular targets through its nitro and ether functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ether linkage provides stability and can influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1E)-2-nitro-1-propenyl]phenyl ether
- Methyl 4-[(1E)-2-nitro-1-propenyl]phenyl ether
- 1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene
Uniqueness
The position of the nitro and ether groups can significantly affect the compound’s properties and interactions compared to its isomers .
Biological Activity
1-Methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene, also known as 1-methoxy-3-(2-nitroprop-1-enyl)benzene, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene is with a molecular weight of 193.20 g/mol. Its structure features a methoxy group and a nitropropene moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains. For instance, derivatives of nitroalkenes have shown significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activity of 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Nitroalkenes can lead to increased ROS, contributing to cellular damage in target cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and survival pathways.
Study 1: Antibacterial Screening
A study conducted on various nitroalkenes demonstrated that compounds structurally similar to 1-methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene exhibited significant antibacterial activity at concentrations as low as 50 µM. This suggests potential for further development as antimicrobial agents .
Study 2: Cytotoxicity Assessment
In vitro assays have indicated that related compounds can induce cytotoxic effects in cancer cell lines without significantly affecting normal cells. This selectivity is crucial for therapeutic applications .
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| 1-Methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene | TBD | TBD | ROS generation, enzyme inhibition |
| Nitroalkene Derivative A | High | Moderate | Induces apoptosis via oxidative stress |
| Nitroalkene Derivative B | Moderate | High | Inhibits proliferation pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
